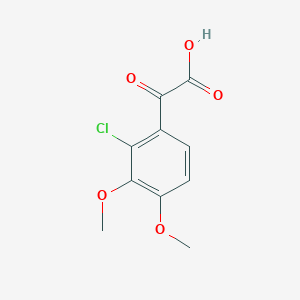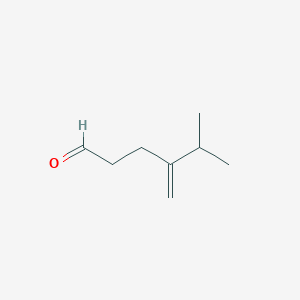![molecular formula C22H28N2O2 B6599880 rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans CAS No. 2059910-21-1](/img/structure/B6599880.png)
rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, is a complex organic compound with notable stereochemical configurations. Its structure features a pyrrolidine ring, benzyl and phenyl groups, and a carbamate linkage. Its applications span various scientific fields, particularly in medicinal chemistry, where it often serves as a building block in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, typically involves multi-step organic reactions. Here’s a generalized route:
Formation of Pyrrolidine Ring: : Starting with appropriate precursors, such as N-benzyl and N-phenyl derivatives, the pyrrolidine ring is formed through cyclization reactions under conditions like heating in the presence of strong bases.
Carbamate Formation: : The subsequent step involves reacting the pyrrolidine intermediate with tert-butyl carbamate. This reaction often requires catalysts like triphosgene or phosgene analogs under controlled temperature to avoid decomposition.
Industrial Production Methods
On an industrial scale, the synthesis is usually optimized for efficiency and yield. Automated reactors with controlled environments (temperature, pressure, and pH) are employed. Solvent recovery and recycling are integral to industrial processes to ensure sustainability.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions typically with agents like potassium permanganate or chromium trioxide, potentially yielding ketones or alcohols as intermediate products.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, the carbamate can be reduced to amines and alcohols.
Substitution: : Halogenation and nitration reactions can introduce new functional groups to the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions or chromium trioxide.
Reduction: : Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: : Bromine for halogenation or a mixture of sulfuric and nitric acid for nitration.
Major Products Formed
Oxidation: : Ketones and alcohol derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, is a valuable intermediate for synthesizing complex molecules.
Biology
The compound is often used in biochemical studies to understand enzyme-substrate interactions and the role of stereochemistry in biological activity.
Medicine
In medicinal chemistry, it serves as a precursor for pharmaceutical drugs targeting neurological and inflammatory diseases. The stereochemistry of the compound is crucial for its biological activity.
Industry
It is employed in the synthesis of polymers and advanced materials, taking advantage of its reactivity and stability under various conditions.
Wirkmechanismus
Molecular Targets
The compound's mechanism of action typically involves interaction with enzymes or receptors in the body. The stereochemistry influences binding affinity and specificity.
Pathways Involved
It can modulate biochemical pathways by inhibiting or activating enzymes. This modulation can affect downstream processes, leading to therapeutic effects in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate
tert-butyl N-[(3S,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate
Highlighting Its Uniqueness
The trans configuration of rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate provides distinct physicochemical properties and biological activities, making it unique compared to its cis and other stereoisomers. This uniqueness often translates to differential biological activity and reactivity in chemical syntheses.
There you have it
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODPLMKUZITHHK-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)



![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)





![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)
